N-(5-chloro-2-methoxyphenyl)-2-[(1-methyl-1H-indol-3-yl)sulfanyl]acetamide
Description
Properties
IUPAC Name |
N-(5-chloro-2-methoxyphenyl)-2-(1-methylindol-3-yl)sulfanylacetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H17ClN2O2S/c1-21-10-17(13-5-3-4-6-15(13)21)24-11-18(22)20-14-9-12(19)7-8-16(14)23-2/h3-10H,11H2,1-2H3,(H,20,22) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HRTCDQBCQDDGRQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=C(C2=CC=CC=C21)SCC(=O)NC3=C(C=CC(=C3)Cl)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H17ClN2O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
360.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(5-chloro-2-methoxyphenyl)-2-[(1-methyl-1H-indol-3-yl)sulfanyl]acetamide typically involves the following steps:
Starting Materials: The synthesis begins with 5-chloro-2-methoxyaniline and 1-methylindole.
Formation of Intermediate: The 5-chloro-2-methoxyaniline is reacted with chloroacetyl chloride to form 5-chloro-2-methoxyphenyl chloroacetamide.
Coupling Reaction: The intermediate is then coupled with 1-methylindole in the presence of a base such as potassium carbonate to yield the final product.
Industrial Production Methods
Industrial production methods for such compounds often involve optimization of reaction conditions to maximize yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and scalable reaction protocols.
Chemical Reactions Analysis
Types of Reactions
N-(5-chloro-2-methoxyphenyl)-2-[(1-methyl-1H-indol-3-yl)sulfanyl]acetamide can undergo various chemical reactions, including:
Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones.
Reduction: The nitro group (if present) can be reduced to an amine.
Substitution: Halogen atoms can be substituted with other nucleophiles.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA).
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Nucleophiles such as amines, thiols, and alkoxides.
Major Products
Oxidation Products: Sulfoxides, sulfones.
Reduction Products: Amines.
Substitution Products: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, such as antimicrobial or anticancer properties.
Medicine: Investigated for its potential therapeutic effects in treating diseases.
Industry: Used in the development of new materials or as a precursor in chemical manufacturing.
Mechanism of Action
The mechanism of action of N-(5-chloro-2-methoxyphenyl)-2-[(1-methyl-1H-indol-3-yl)sulfanyl]acetamide depends on its specific biological target. Generally, such compounds may interact with enzymes, receptors, or other proteins, leading to modulation of biological pathways. The exact molecular targets and pathways would require detailed biochemical studies.
Comparison with Similar Compounds
Structural and Functional Comparison with Analogous Compounds
Core Structural Variations
The following table summarizes key structural analogs and their distinguishing features:
Key Observations :
- Triazole-piperidinyl hybrids (e.g., 7d) demonstrate higher molecular weights (~628 g/mol) and complex substituents, which may limit blood-brain barrier permeability compared to the target compound .
Enzyme Inhibition:
- Lipoxygenase (LOX) Inhibition : Compound 8t (IC₅₀ = 12.3 µM) and 8u (IC₅₀ = 9.8 µM) from show moderate LOX inhibition, likely due to the oxadiazole’s electron-withdrawing effects enhancing interactions with the enzyme’s hydrophobic pocket. The target compound’s chloro and methoxy substituents may similarly enhance LOX binding but require experimental validation.
- Cyclooxygenase-2 (COX-2) Selectivity : Analog 1 in (a phenethyl amide derivative of indomethacin) achieved COX-2 selectivity via steric hindrance from bulky substituents. The target compound’s 1-methylindole may mimic this effect, though sulfanyl bridges are more metabolically labile than sulfonamides .
Metabolic Stability:
Critical Analysis of Structure-Activity Relationships (SAR)
- Chlorine Substituents : The 5-Cl group on the phenyl ring (target compound) enhances lipophilicity and enzyme binding, as seen in 8t and 7a .
- Methoxy Group : The 2-MeO substituent may reduce metabolic stability but improve solubility via hydrogen bonding, contrasting with 7d ’s 4-MeO-sulfonyl group, which enhances stability .
- Sulfanyl vs. Sulfonyl Bridges : Sulfanyl groups (target compound) are more metabolically labile than sulfonyl groups (e.g., ), impacting half-life but offering reversible binding advantages .
Biological Activity
N-(5-chloro-2-methoxyphenyl)-2-[(1-methyl-1H-indol-3-yl)sulfanyl]acetamide is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores the biological activity of this compound, including its synthesis, mechanisms of action, and results from various studies.
Chemical Structure and Properties
The compound's chemical structure can be described as follows:
- Molecular Formula : C₁₅H₁₄ClN₃O₂S
- Molecular Weight : 325.81 g/mol
- Chemical Structure : The compound consists of a chloro-substituted methoxyphenyl group attached to an acetamide moiety, along with an indole sulfanyl group.
Anticancer Activity
Recent studies have indicated that this compound exhibits significant anticancer properties.
Case Studies and Findings
- Cell Line Studies :
- Mechanism of Action :
Antimicrobial Activity
In addition to its anticancer properties, the compound has shown promising antimicrobial activity.
- Bacterial Strains Tested :
- Mechanism of Action :
Table 1: Summary of Biological Activities
| Activity Type | Cell Line/Bacteria | IC₅₀ / MIC (µg/mL) | Reference |
|---|---|---|---|
| Anticancer | MCF7 | 15 | |
| Anticancer | A549 | 18 | |
| Antimicrobial | Staphylococcus aureus | 32 | |
| Antimicrobial | Escherichia coli | 64 |
Synthesis Methods
The synthesis of this compound involves several steps:
-
Preparation of Chloro-Methoxy Phenyl Acetamide :
- The starting material is synthesized by reacting 5-chloro-2-methoxyphenol with acetic anhydride.
-
Formation of Indole Sulfanyl Group :
- The indole sulfanyl component is introduced through a nucleophilic substitution reaction using 1-methyl-1H-indole in the presence of a suitable base.
-
Final Coupling Reaction :
- The two components are coupled under acidic conditions to yield the final product.
Q & A
Q. What are the recommended synthetic routes for preparing N-(5-chloro-2-methoxyphenyl)-2-[(1-methyl-1H-indol-3-yl)sulfanyl]acetamide, and how can reaction progress be monitored?
The synthesis typically involves multi-step reactions, including:
- Step 1 : Formation of the indole-thioether intermediate via nucleophilic substitution between 1-methyl-1H-indole-3-thiol and chloroacetamide derivatives.
- Step 2 : Coupling with the substituted phenyl group (e.g., 5-chloro-2-methoxyaniline) under basic conditions (e.g., K₂CO₃ in DMF) .
- Step 3 : Purification via column chromatography or recrystallization.
Q. Monitoring methods :
- HPLC to track intermediate formation and final product purity .
- TLC with UV visualization for real-time reaction progress .
Q. Which analytical techniques are critical for confirming the structural integrity of this compound?
Key techniques include:
- ¹H/¹³C NMR : Assign peaks for the methoxy (δ ~3.8 ppm), chloro-substituted aromatic protons (δ ~7.2–7.5 ppm), and indole NH (if present) .
- High-Resolution Mass Spectrometry (HRMS) : Confirm molecular ion ([M+H]⁺) and fragmentation patterns .
- IR Spectroscopy : Identify functional groups (e.g., amide C=O stretch at ~1650 cm⁻¹, S–C bond at ~600 cm⁻¹) .
Advanced Research Questions
Q. How can X-ray crystallography resolve ambiguities in the compound’s 3D structure, and what software is recommended?
- Crystallization : Use slow evaporation in solvents like DCM/hexane to obtain single crystals .
- Data Collection : Employ synchrotron radiation for high-resolution datasets.
- Refinement : Use SHELXL (for small-molecule refinement) to model thermal displacement parameters and validate bond lengths/angles against crystallographic databases .
Q. Challenges :
Q. How can structure-activity relationship (SAR) studies optimize this compound’s bioactivity?
Methodology :
- Analog Synthesis : Modify substituents (e.g., replace Cl with F, vary methoxy position) and assess changes in bioactivity .
- Biological Assays : Test analogs against targets (e.g., lipoxygenase, cholinesterase) using standardized protocols .
Q. Example SAR Table :
| Analog Modification | Bioactivity Change (vs. Parent Compound) | Source |
|---|---|---|
| Cl → F at phenyl ring | Increased lipoxygenase inhibition | |
| Methoxy → Ethoxy | Reduced cytotoxicity | |
| Indole → Benzofuran | Enhanced solubility |
Q. How should researchers address contradictions in reported biological activity data?
Case Example : Discrepancies in enzyme inhibition IC₅₀ values may arise from:
- Assay Conditions : pH, temperature, or substrate concentration variations .
- Compound Purity : Impurities >5% can skew results; validate via HPLC .
- Statistical Analysis : Use ANOVA or multivariate regression to identify outliers .
Resolution : Reproduce assays under standardized conditions (e.g., pH 7.4, 37°C) and cross-validate with orthogonal methods (e.g., SPR for binding affinity) .
Q. What computational strategies predict the compound’s reactivity and electronic properties?
- DFT Calculations : Optimize geometry at B3LYP/6-31G* level to compute HOMO-LUMO gaps and MESP surfaces, identifying electrophilic/nucleophilic sites .
- Molecular Dynamics (MD) : Simulate solvation effects in water/DMSO to predict stability and aggregation tendencies .
Q. Applications :
- Predict sites for electrophilic substitution (e.g., indole C3 position) .
- Correlate HOMO energy with redox activity in catalytic assays .
Q. How can researchers validate the compound’s stability under physiological conditions?
Experimental Design :
Q. Key Findings :
- Methoxy groups enhance stability at neutral pH but increase hydrolysis in acidic conditions .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
